Lentztrehalose B

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H30O11 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3-methylbut-2-enoxy)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H30O11/c1-7(2)3-4-25-15-9(6-19)27-17(14(24)12(15)22)28-16-13(23)11(21)10(20)8(5-18)26-16/h3,8-24H,4-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14-,15-,16-,17-/m1/s1 |

InChI Key |

NODZOHVOYATRLP-JFQXGGNQSA-N |

Isomeric SMILES |

CC(=CCO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)C |

Canonical SMILES |

CC(=CCOC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lentztrehalose B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose B is a naturally occurring disaccharide and a dehydroxylated analog of Lentztrehalose A, first isolated from the actinomycete Lentzea sp. ML457-mF8.[1][2] As a derivative of trehalose, a well-known stabilizer and humectant with therapeutic potential, this compound has garnered interest for its enhanced biological stability and diverse activities.[3][4][5] Notably, it is minimally hydrolyzed by mammalian trehalase, an enzyme that readily digests trehalose, suggesting improved bioavailability. This compound exhibits moderate antioxidant properties and induces autophagy in human cancer cells, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and other autophagy-related conditions.

Chemical Structure and Properties

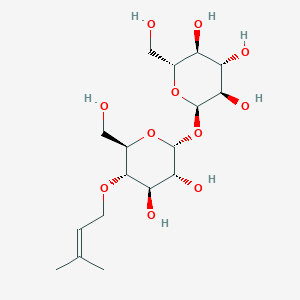

This compound is formally named α-D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)-α-D-glucopyranoside. Its chemical structure consists of two α-D-glucose units linked by an α,α-1,1-glycosidic bond, characteristic of trehalose. A 3-methyl-2-butenyl (prenyl) group is attached to the C-4' position of one of the glucose moieties.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O₁₁ | |

| Molecular Weight | 410.41 g/mol | |

| Appearance | White powder | |

| Optical Rotation ([α]D²⁵) | +177° (c 0.1, MeOH) | |

| CAS Number | 1808096-67-4 |

| ¹H NMR (CD₃OD, 500 MHz) δ ppm | ¹³C NMR (CD₃OD, 125 MHz) δ ppm |

| 5.37 (t, J=7.0 Hz, 1H) | 137.6 |

| 5.12 (d, J=4.0 Hz, 2H) | 122.7 |

| 4.37 (dd, J=11.5, 7.0 Hz, 1H) | 95.9 |

| 4.17 (dd, J=11.5, 7.0 Hz, 1H) | 79.0 |

| 3.82 (dd, J=12.0, 2.5 Hz, 2H) | 74.9 |

| 3.76 (t, J=9.5 Hz, 2H) | 74.0 |

| 3.69 (dd, J=12.0, 5.0 Hz, 2H) | 73.2 |

| 3.44 (t, J=9.5 Hz, 2H) | 72.0 |

| 3.25 (t, J=9.5 Hz, 2H) | 70.1 |

| 1.74 (s, 3H) | 62.5 |

| 1.69 (s, 3H) | 25.9 |

| 18.2 | |

| NMR data sourced from Wada et al., 2015. |

Biological Activities and Mechanisms

Enzyme Stability

This compound demonstrates remarkable stability against enzymatic hydrolysis by porcine kidney trehalase. This resistance to degradation is a significant advantage over trehalose, potentially leading to higher bioavailability when administered orally.

Antioxidant Activity

This compound exhibits moderate antioxidant activity. This property was evaluated using an oxygen radical absorbance capacity (ORAC) assay.

Autophagy Induction

A key biological function of this compound is its ability to induce autophagy in human cancer cells at a comparable level to trehalose. Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components. Its modulation is a therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The mechanism of autophagy induction by trehalose, and likely its analogs, is thought to be mTOR-independent.

Experimental Protocols

Isolation of this compound from Lentzea sp. ML457-mF8

The following is a summary of the modified protocol for the isolation of this compound as described by Wada et al. (2015).

Caption: Isolation workflow for this compound.

-

Culturing: Lentzea sp. ML457-mF8 is cultured on a solid medium of steamed rice.

-

Extraction: The cultured medium is extracted with a mixture of acetone and water.

-

Initial Purification: The crude extract is subjected to column chromatography using Diaion HP-20, followed by Sephadex LH-20.

-

Fractionation: Further purification is achieved through silica gel column chromatography.

-

Final Purification: The final purification is performed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Trehalase Stability Assay

This protocol assesses the resistance of this compound to enzymatic digestion.

-

Reaction Setup: this compound (10 mM) is incubated with porcine kidney trehalase in a suitable buffer at 37°C.

-

Glucose Measurement: The concentration of glucose released from the hydrolysis of the disaccharide is measured at various time points. A hexokinase-based assay is a suitable method for glucose quantification.

-

Analysis: The amount of glucose produced from this compound is compared to that produced from a trehalose control under the same conditions.

Antioxidant Activity (ORAC) Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity of a substance.

-

Reagents: Fluorescein (as a fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) are required.

-

Procedure: this compound is mixed with fluorescein. The reaction is initiated by the addition of AAPH, which induces the decay of the fluorescent signal.

-

Measurement: The fluorescence is monitored over time. The antioxidant capacity of this compound is determined by comparing the protection it provides to the fluorescent probe against radical-induced decay, relative to the protection provided by Trolox.

Autophagy Induction Assay

This assay is used to observe the induction of autophagy in cell culture.

-

Cell Culture: Human cancer cell lines, such as MeWo melanoma or OVK18 ovarian cancer cells, are cultured under standard conditions.

-

Treatment: Cells are treated with this compound (e.g., at a concentration of 100 mM).

-

Detection of Autophagy: Autophagy induction can be monitored by observing the formation of autophagosomes. This is commonly achieved by detecting the conversion of LC3-I to LC3-II via Western blotting or by fluorescence microscopy in cells expressing GFP-LC3.

-

Analysis: The level of autophagy in this compound-treated cells is compared to that in untreated control cells and cells treated with a known autophagy inducer like trehalose.

Proposed Synthesis and Signaling Pathway

While a specific synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be inferred from the synthesis of its analog, Lentztrehalose A. A proposed workflow would involve the selective protection of the hydroxyl groups of trehalose, followed by the introduction of the prenyl group at the C-4' position, and subsequent deprotection.

The induction of autophagy by trehalose is understood to be an mTOR-independent pathway. It is hypothesized that trehalose inhibits glucose transporters, leading to a state of cellular starvation that activates autophagy. As an analog, this compound is presumed to follow a similar mechanism.

Caption: Proposed mTOR-independent autophagy induction by this compound.

Conclusion

This compound presents as a compelling molecule for further research and development. Its enhanced stability against enzymatic degradation, coupled with its antioxidant and autophagy-inducing properties, makes it a promising lead compound. The detailed chemical and biological data, along with the established experimental protocols, provide a solid foundation for scientists and drug development professionals to explore its therapeutic potential in a variety of disease models.

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Lentztrehalose B: A Technical Guide on its Humectant and Protectant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose B, a novel analog of trehalose, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Produced by the actinomycete Lentzea sp., this disaccharide demonstrates compelling potential as both a humectant and a cellular protectant. Its enhanced stability against enzymatic degradation by trehalase, compared to its parent molecule trehalose, suggests superior bioavailability and prolonged efficacy. This technical guide consolidates the current understanding of this compound, presenting its known quantitative properties, detailed experimental methodologies for a deeper investigation of its protective mechanisms, and visual representations of the associated biochemical pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new therapeutic and protective agents.

Introduction

Trehalose, a naturally occurring disaccharide, is well-documented for its roles as a stabilizer, humectant, and inducer of autophagy. These properties have led to its widespread use in the food, cosmetic, and pharmaceutical industries. However, the therapeutic application of trehalose is often limited by its susceptibility to hydrolysis by the enzyme trehalase, which is prevalent in mammalian intestines and kidneys. This has driven the exploration of enzyme-stable trehalose analogs, such as this compound.

This compound is distinguished by its di-dehydroxylated structure, which confers remarkable resistance to trehalase. The increased production of lentztrehaloses in drier environmental conditions suggests a natural role as humectants or protectants for the producing microorganisms.[1] This guide will delve into the scientific evidence supporting the dual functions of this compound as a humectant and a protectant, with a focus on its antioxidative and autophagy-inducing capabilities.

Humectant Properties of this compound

While direct quantitative data on the humectant properties of this compound are not yet extensively published, the properties of its parent compound, trehalose, provide a strong indication of its potential. Trehalose is known for its ability to attract and retain moisture, a key characteristic of a humectant.[2] It forms a protective barrier on surfaces, preventing moisture loss and enhancing hydration.[2] Computational studies have suggested that trehalose may bind more water molecules than sucrose, another common humectant.[3]

Table 1: Humectant Properties of Trehalose (as a proxy for this compound)

| Property | Value | Source |

| Water Activity of Saturated Solution (20°C) | 0.98 (electric hygrometer), 0.96 (Decagon instrument) | [4] |

| Water Activity of Saturated Solution (25°C) | 0.97 (electric hygrometer), 0.95 (Decagon instrument) | |

| Solubility in Water ( g/100g solution) | 42.3 (10°C), 46.6 (20°C), 52.3 (30°C), 59.7 (40°C) | |

| Moisture Sorption Isotherm (20°C) | Type III |

Protectant Properties of this compound

The protectant capabilities of this compound are multifaceted, with current research highlighting its role as an antioxidant and an inducer of autophagy.

Antioxidative Activity

This compound has demonstrated moderate antioxidative activity, a property not observed in trehalose or Lentztrehalose A. This activity is attributed to the double bond in its structure.

Table 2: Antioxidative Capacity of this compound

| Assay | Result | Unit | Source |

| Oxygen Radical Absorbance Capacity (ORAC) | 207.3 | µmol TE g⁻¹ |

Autophagy Induction

Similar to trehalose, this compound is an inducer of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. The induction of autophagy by trehalose is known to occur through an mTOR-independent pathway. Given the structural similarity, it is hypothesized that this compound follows a similar mechanism.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol outlines the methodology to quantify the antioxidant capacity of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of Fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of the peroxyl radical generator, AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride), in the same buffer.

-

Prepare a series of Trolox (a water-soluble vitamin E analog) standards of known concentrations to be used as a reference.

-

Dissolve this compound in the buffer to the desired test concentrations.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of either the sample (this compound), standard (Trolox), or buffer (for blank).

-

Add 150 µL of the fluorescein solution to each well.

-

Incubate the plate at 37°C for at least 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-5 minutes for at least 60 minutes at 37°C.

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram of the compound (µmol TE/g).

-

Autophagy Detection by LC3 Immunoblotting

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human cancer cells) in appropriate media.

-

Treat the cells with various concentrations of this compound for a predetermined duration. Include a positive control (e.g., rapamycin or starvation) and a negative control (untreated cells).

-

To study autophagic flux, a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) can be added during the last few hours of treatment.

-

-

Protein Extraction:

-

Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody against LC3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

The induction of autophagy is indicated by an increase in the amount of LC3-II or an increase in the LC3-II/LC3-I ratio.

-

Visualizations

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Lentztrehalose B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose B, a naturally occurring analog of trehalose isolated from the actinomycete Lentzea sp., has garnered significant interest due to its unique biological activities, including antioxidant and autophagy-inducing properties.[1][2][3] Unlike its parent molecule, trehalose, this compound exhibits enhanced stability against enzymatic degradation by trehalase, making it a promising candidate for therapeutic applications in neurodegenerative diseases, cancer, and other conditions linked to autophagy dysfunction.[2][3] This document provides detailed protocols for the synthesis and purification of this compound, alongside application notes summarizing its biological functions and relevant experimental data.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | α-D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)-α-D-glucopyranoside | |

| Molecular Formula | C₁₇H₃₀O₁₁ | |

| Molecular Weight | 410.4 g/mol | |

| Appearance | Solid | |

| Purity (Commercially) | ≥80% | |

| Solubility | Soluble in DMSO, Methanol, and Water | |

| Storage Temperature | -20°C | |

| SMILES | C/C(C)=C/CO[C@@H]1--INVALID-LINK--O)O[C@H]2O--INVALID-LINK--O)O)CO">C@HCO |

Biological Activity Data

| Assay | Concentration | Result | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | 100 µM | Demonstrates antioxidant activity. ORAC value: 207.3 µmol TE g⁻¹ | |

| Porcine Kidney Trehalase Inhibition | 10 mM | Inhibits trehalase activity | |

| Autophagy Induction (MeWo melanoma cells) | 100 mM | Induces autophagy | |

| Autophagy Induction (OVK18 ovarian cancer cells) | 100 mM | Induces autophagy |

Experimental Protocols

Proposed Chemical Synthesis of this compound

Workflow for Proposed Chemical Synthesis of this compound

Caption: Proposed workflow for the chemical synthesis of this compound.

a. Step 1: Regioselective Protection of Trehalose

This step aims to protect the primary hydroxyl groups at the 6 and 6' positions, and potentially other secondary hydroxyls, to favor alkylation at the C4 position.

-

Materials:

-

α,α-Trehalose

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve α,α-trehalose in anhydrous DMF.

-

Add imidazole (2.2 equivalents) and TBDMSCl (2.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the 6,6'-di-O-TBDMS protected trehalose.

-

b. Step 2: Regioselective 4-O-Prenylation

-

Materials:

-

6,6'-di-O-TBDMS protected trehalose

-

Prenyl bromide (3-bromo-2-methyl-1-propene)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve the protected trehalose in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

c. Step 3: Deprotection

-

Materials:

-

4-O-prenyl-6,6'-di-O-TBDMS trehalose

-

Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

-

Methanol

-

-

Procedure:

-

Dissolve the prenylated and protected trehalose in THF.

-

Add the TBAF solution (2.5 equivalents).

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain pure this compound.

-

Purification of this compound from Lentzea sp. Culture

This protocol is based on the methods described for the isolation of Lentztrehaloses from the producing strain.

Workflow for Purification of this compound from Culture

Caption: Chromatographic workflow for the purification of this compound.

-

Materials:

-

Culture of Lentzea sp. ML457-mF8 grown on steamed germinated brown rice.

-

Ethanol

-

DIAION HP20 resin

-

Octadecyl silica (ODS) for HPLC

-

Polyamine column for HPLC

-

Silica gel

-

Activated carbon

-

Sephadex LH-20 resin

-

Appropriate solvents for chromatography (e.g., water, methanol, acetonitrile)

-

-

Procedure:

-

Extraction: Extract the fermented rice culture with an equal volume of ethanol. Filter the extract to remove solid materials and concentrate it under reduced pressure.

-

Hydrophobic Interaction Chromatography: Apply the concentrated extract to a DIAION HP20 column. Elute with a stepwise gradient of methanol in water to separate compounds based on hydrophobicity.

-

Reverse-Phase HPLC: Further purify the fractions containing this compound using an octadecyl silica (ODS) HPLC column with a water/acetonitrile or water/methanol gradient.

-

Normal-Phase HPLC: Use a polyamine HPLC column for further separation of the trehalose analogs.

-

Silica Gel Chromatography: Employ silica gel column chromatography with a suitable solvent system (e.g., chloroform/methanol) to remove closely related impurities.

-

Activated Carbon Chromatography: Pass the partially purified fractions through an activated carbon column to remove colored impurities.

-

Size-Exclusion Chromatography: As a final polishing step, use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Combine the pure fractions of this compound and confirm purity by HPLC and spectroscopic methods (NMR, MS).

-

Application Notes

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies. The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.

-

Experimental Application: The antioxidant potential of this compound can be evaluated in cell-based assays by measuring its ability to mitigate oxidative stress induced by agents like hydrogen peroxide. This can be assessed by measuring levels of reactive oxygen species (ROS) using fluorescent probes.

Induction of Autophagy

A key biological function of this compound is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is associated with neurodegenerative diseases, cancer, and aging. This compound, being resistant to trehalase, may offer a more sustained induction of autophagy in vivo compared to trehalose.

Simplified Signaling Pathway for Trehalose-Induced Autophagy

Caption: Proposed mechanism of autophagy induction by trehalose analogs.

-

Experimental Application: The autophagy-inducing effect of this compound can be monitored in cell culture by observing the formation of autophagosomes using fluorescence microscopy of cells expressing GFP-LC3, or by Western blotting for the conversion of LC3-I to LC3-II. The therapeutic potential can be investigated in animal models of diseases characterized by protein aggregation, such as Huntington's or Parkinson's disease.

Conclusion

This compound represents a valuable molecule for research and potential therapeutic development. Its enhanced stability and potent biological activities make it a superior alternative to trehalose in many applications. The protocols and data presented here provide a foundation for researchers to synthesize, purify, and utilize this compound in their studies. Further investigation into its synthetic pathways and mechanisms of action will continue to expand its potential applications in medicine and biotechnology.

References

- 1. Versatile approach towards fully desymmetrized trehalose with a novel set of orthogonal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective syntheses of trehalose-containing trisaccharides using various glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming solubility issues with Lentztrehalose B in vitro

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues with Lentztrehalose B in in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

A1: this compound is a disaccharide microbial metabolite. Its primary activities observed in vitro include antioxidant effects and the induction of autophagy, a cellular process of degradation and recycling of cellular components.[1] It has been shown to induce autophagy in human cancer cell lines.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[1][2] For cell culture applications, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: Precipitation, often called "crashing out," is a common issue when adding a compound dissolved in a strong organic solvent like DMSO to an aqueous solution like cell culture medium. This occurs because the compound's solubility limit in the final aqueous environment is exceeded as the DMSO is diluted. Several factors can contribute to this, including the final concentration of this compound, the temperature of the medium, and the method of dilution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%, with 0.1% being preferable for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: How does this compound induce autophagy?

A5: this compound, similar to its analog trehalose, induces autophagy through a mechanism that is independent of the mTOR signaling pathway, a central inhibitor of autophagy.[3] Evidence suggests that it activates the AMPK/ULK1 signaling pathway, which then initiates the formation of autophagosomes.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a step-by-step approach to preparing this compound solutions for in vitro experiments and troubleshooting common solubility problems.

Issue: this compound precipitates out of solution upon dilution in cell culture medium.

Potential Cause 1: Final concentration exceeds aqueous solubility.

-

Solution: Decrease the final working concentration of this compound. If a high concentration is required, you may need to optimize the solvent system.

Potential Cause 2: "Solvent shock" from rapid dilution.

-

Solution: Employ a stepwise dilution method. Instead of adding the concentrated DMSO stock directly into the full volume of medium, first create an intermediate dilution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.

Potential Cause 3: Low temperature of the cell culture medium.

-

Solution: Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. Hydrophobic compounds are generally less soluble at lower temperatures.

Potential Cause 4: High concentration of the DMSO stock solution.

-

Solution: While a high concentration stock is useful for minimizing the final DMSO percentage, an overly concentrated stock can be more prone to precipitation upon dilution. If you are still observing precipitation after trying other solutions, consider preparing a slightly less concentrated DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Weigh the compound accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous, cell culture grade DMSO.

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

-

Visually inspect the solution to ensure no particulate matter remains. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

-

Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

-

In a 96-well plate, add your complete cell culture medium to each well.

-

Add a small, fixed volume of each DMSO stock dilution to the corresponding wells (e.g., 2 µL into 200 µL of medium) to maintain a consistent final DMSO concentration. Include a DMSO-only control.

-

Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

-

Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).

-

The highest concentration that remains clear is the maximum soluble working concentration for your experimental setup.

Quantitative Data Summary

While specific solubility values in mg/mL or molarity for this compound are not available in the reviewed literature, the following table summarizes its known solubility characteristics.

| Solvent | Solubility | Notes |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |

| Methanol | Soluble | May be used for analytical purposes, but less common for cell culture applications. |

| Water | Soluble | Direct dissolution in water may be possible, but a DMSO stock is generally used for cell-based assays. |

Visualizations

Caption: Workflow for preparing and troubleshooting this compound solutions.

Caption: this compound induces autophagy via an mTOR-independent pathway.

References

Potential off-target effects of Lentztrehalose B in cell-based assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lentztrehalose B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a di-dehydroxylated analog of lentztrehalose A, which is itself an enzyme-stable analog of trehalose.[1][2] Its primary known biological activity is the induction of autophagy, a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components.[1][2] This activity is comparable to that of trehalose.[1] Unlike trehalose, this compound is only minimally hydrolyzed by the enzyme trehalase, making it more stable in biological systems.

Q2: Is this compound known to have significant off-target effects?

Currently, there is limited evidence to suggest significant, specific off-target binding or inhibition in the classical sense for this compound. The available literature focuses on its primary autophagy-inducing function and general lack of toxicity. However, researchers should be aware of its other known biological activities which could be considered off-target effects depending on the experimental context.

Q3: What are the other known biological activities of this compound that could influence my experiments?

Besides autophagy induction, this compound has been reported to exhibit moderate antioxidative activity. Additionally, at high concentrations, it can weakly suppress the activity of trehalase, though it is not considered a specialized inhibitor of this enzyme.

Q4: Has this compound demonstrated cytotoxicity in cell-based assays?

This compound has been shown to have low toxicity across a range of cell lines. Studies have reported no toxicity in 53 human and mouse cancer cell lines and three mouse splanchnic primary culture cells at concentrations up to 200 μg/ml.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with this compound.

Issue 1: Unexpected changes in cellular redox state or antioxidant pathway readouts.

-

Potential Cause: This may be due to the moderate antioxidative activity of this compound.

-

Troubleshooting Steps:

-

Include appropriate controls: Run parallel experiments with a known antioxidant as a positive control and a vehicle-only control.

-

Dose-response analysis: Determine if the observed antioxidant effect is dose-dependent.

-

Alternative assays: Use multiple, distinct assays to measure oxidative stress to confirm the findings.

-

Issue 2: My cells are behaving as if trehalase is inhibited, but I am using a low concentration of this compound.

-

Potential Cause: While this compound does weakly inhibit trehalase, this effect has only been observed at high concentrations. It is unlikely to be the cause at lower concentrations. Consider other experimental variables.

-

Troubleshooting Steps:

-

Confirm concentration: Double-check the calculations for your working concentration of this compound.

-

Assay specificity: Ensure that your assay for trehalase activity is specific and not being influenced by other components in your system.

-

Review literature: Consult studies that have used similar concentrations of this compound to see if similar effects were observed.

-

Issue 3: I am not observing the expected level of autophagy induction.

-

Potential Cause: Autophagy induction can be highly cell-type dependent and influenced by experimental conditions.

-

Troubleshooting Steps:

-

Optimize concentration and time: Perform a time-course and dose-response experiment to determine the optimal conditions for autophagy induction in your specific cell line.

-

Use multiple autophagy markers: Do not rely on a single marker (e.g., LC3-II conversion). Also, assess autophagic flux using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) and consider other markers like p62/SQSTM1 degradation.

-

Positive control: Include a known autophagy inducer (e.g., rapamycin or starvation) as a positive control.

-

Data Summary

Table 1: Summary of Known Biological Activities of this compound

| Biological Activity | Observation | Concentration | Citation |

| Autophagy Induction | Induces autophagy in human cancer cells at a level comparable to trehalose. | Not specified | |

| Antioxidative Activity | Exhibits moderate antioxidative activity in an oxygen radical absorbance capacity (ORAC) assay. | Not specified | |

| Trehalase Inhibition | Weakly suppresses porcine kidney trehalase activity. | High concentration (up to 10 mM) |

Table 2: Summary of Cytotoxicity Data for this compound

| Cell Types | Highest Concentration Tested | Observed Toxicity | Citation |

| 53 human and mouse cancer cell lines | 200 µg/ml | None | |

| 3 mouse splanchnic primary culture cells | 200 µg/ml | None | |

| 36 strains of microbes from 16 species | 128 µg/ml | None |

Experimental Protocols

Autophagy Induction Assay (Western Blot for LC3-II)

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with the desired concentrations of this compound for the desired length of time. Include a vehicle control and a positive control (e.g., rapamycin). To measure autophagic flux, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the experiment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the LC3-II band intensity to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an increase in autophagosome formation. A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

-

Visualizations

Caption: Proposed mechanism of this compound-induced autophagy.

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

Technical Support Center: Optimizing Lentztrehalose B for Autophagy Induction

Welcome to the technical support center for the use of Lentztrehalose B in autophagy induction experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce autophagy?

This compound is a structural analog of trehalose, a naturally occurring disaccharide. Like trehalose, this compound is an inducer of autophagy, the cellular process of degradation and recycling of damaged organelles and proteins. A key advantage of this compound is its stability against the digestive enzyme trehalase, which allows for greater bioavailability compared to trehalose. This compound induces autophagy through an mTOR-independent signaling pathway, primarily by activating the transcription factor EB (TFEB).

Q2: What is the proposed mechanism of TFEB activation by this compound?

The proposed mechanism involves the accumulation of this compound within lysosomes, leading to subtle changes in the lysosomal environment. This can trigger two main pathways for TFEB activation:

-

Lysosomal pH alteration: A slight increase in lysosomal pH can disrupt the activity of the mTORC1 complex, which normally inhibits TFEB. This disruption allows TFEB to translocate to the nucleus and activate the transcription of autophagy-related genes.

-

Lysosomal membrane permeabilization: this compound may cause transient permeabilization of the lysosomal membrane, leading to a minor leakage of calcium ions into the cytoplasm. This calcium can activate the phosphatase calcineurin (PPP3), which dephosphorylates TFEB, leading to its nuclear translocation and activation.

Q3: What are the key differences between this compound and trehalose for in vitro experiments?

The primary difference is the enzymatic stability of this compound. Trehalose is readily hydrolyzed by trehalase, an enzyme present in serum-containing culture media and some cell types. This can lead to a decrease in the effective concentration of trehalose over time. This compound is resistant to trehalase, ensuring a more stable concentration throughout the experiment and potentially leading to more consistent results.

Q4: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. Based on studies with trehalose, a range of 0.1 mM to 100 mM is a good starting point for optimization.

Data Presentation: Dose-Response and Time-Course Data

The following tables provide a summary of representative quantitative data for optimizing this compound concentration, based on the activity of its parent compound, trehalose.

Table 1: Representative Dose-Response of this compound on Autophagy Induction

| Cell Type | This compound Concentration (mM) | Treatment Duration (hours) | Autophagy Marker | Observation |

| Human Cancer Cells (e.g., HeLa, Ovarian Cancer) | 1 - 100 | 24 | LC3-II/LC3-I ratio | Increased ratio with increasing concentration, plateauing at higher doses. |

| Primary Macrophages | 0.1 - 10 | 24 | TFEB Nuclear Translocation | Significant translocation observed even at 0.1 mM. |

| Human Corneal Epithelial Cells | 1% (w/v) (~29 mM) | 4 | Beclin1, Atg5, Atg7, LC3B | Increased expression of autophagy-related proteins. |

Table 2: Representative Time-Course of Autophagy Induction by this compound

| Cell Type | This compound Concentration | Time Points (hours) | Autophagy Marker | Observation |

| Murine Macrophages | 1 mM | 6, 12, 24, 48 | TFEB Nuclear Translocation | Translocation begins around 6 hours and persists up to 24 hours. |

| Motoneuron-like Cells (NSC34) | 100 mM | 18, 24, 48 | LC3-II/LC3-I ratio, p62 levels | Autophagy activation observed at 18 hours and sustained up to 48 hours. |

Experimental Protocols

Protocol 1: Induction of Autophagy with this compound and Assessment by Western Blot

This protocol outlines the steps for treating cells with this compound and analyzing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 M in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane (0.2 µm)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (validated for Western Blot)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 10, 50, 100 mM).

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Include a vehicle-treated control (medium without this compound).

-

Incubate the cells for the desired duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

Calculate the LC3-II/LC3-I ratio to assess the level of autophagy induction. An increase in this ratio indicates an increase in autophagosome formation.

-

Protocol 2: Autophagic Flux Assay with Bafilomycin A1

To ensure that the observed increase in LC3-II is due to increased autophagosome formation and not a blockage of their degradation, an autophagic flux assay should be performed.

Materials:

-

Same materials as in Protocol 1

-

Bafilomycin A1 (a lysosomal inhibitor)

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

In a parallel set of wells, co-treat the cells with this compound and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the incubation period.

-

Include a control treated with Bafilomycin A1 alone.

-

Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.

-

Data Analysis: A further increase in the LC3-II levels in the presence of both this compound and Bafilomycin A1, compared to this compound alone, indicates a functional autophagic flux.

Troubleshooting Guide

Q: I am not observing a significant increase in the LC3-II/LC3-I ratio after this compound treatment. What could be the issue?

-

Suboptimal Concentration: The concentration of this compound may not be optimal for your cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 100 mM).

-

Insufficient Treatment Time: The treatment duration may be too short. Try a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.

-

Cell Confluency: High cell confluency can inhibit autophagy. Ensure cells are in the exponential growth phase and not overgrown.

-

Serum Components: Components in the serum of your culture medium could interfere with autophagy induction. Consider reducing the serum concentration or using serum-free medium for the treatment period if your cells can tolerate it.

-

Western Blotting Issues:

-

Poor Transfer of LC3: LC3 is a small protein. Use a 0.2 µm PVDF membrane and optimize transfer conditions.

-

Antibody Quality: Ensure your primary antibody is validated for detecting LC3 by Western blot and is used at the recommended dilution.

-

Q: The LC3-II band is very faint or undetectable.

-

Low Protein Load: Increase the amount of protein loaded onto the gel.

-

Autophagic Flux: The newly formed autophagosomes might be rapidly degrading. Perform an autophagic flux assay by co-treating with Bafilomycin A1 or chloroquine to block lysosomal degradation and allow LC3-II to accumulate.

-

Sample Degradation: LC3-II can be sensitive to degradation. Process samples quickly and avoid repeated freeze-thaw cycles.

Q: I see a high basal level of autophagy in my control cells.

-

Cell Stress: Cells may be stressed due to factors like nutrient deprivation, high density, or frequent media changes. Ensure optimal cell culture conditions.

-

Passage Number: Use cells at a low passage number, as autophagy can be altered in older cell cultures.

Q: My results are not consistent between experiments.

-

Reagent Stability: Prepare fresh working solutions of this compound for each experiment.

-

Cell Health: Ensure consistent cell health and confluency at the start of each experiment.

-

Experimental Timing: Keep incubation times and other experimental steps consistent across all experiments.

Visualizations

Lentztrehalose B Bioavailability: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the bioavailability of Lentztrehalose B.

Frequently Asked Questions (FAQs)

Q1: We are observing low plasma concentrations of trehalose in our animal studies after oral administration. Is this expected, and would this compound be a viable alternative?

A1: Yes, low plasma concentrations of trehalose after oral administration are expected. The primary reason for this is its low bioavailability due to digestion by the enzyme trehalase, which is present in the intestine and kidneys.[1][2] Trehalase hydrolyzes trehalose into glucose, which is then absorbed. This enzymatic degradation significantly reduces the amount of intact trehalose that reaches systemic circulation.

This compound is a promising alternative. As an analog of trehalose, it is designed to be stable against enzymatic hydrolysis.[1][2] Studies have shown that this compound is only minimally hydrolyzed by mammalian trehalase, which is expected to lead to higher bioavailability compared to trehalose.[1]

Q2: What is the primary factor that gives this compound a bioavailability advantage over trehalose?

A2: The key factor is its stability against the hydrolyzing enzyme trehalase. Unlike trehalose, which is readily broken down into glucose by trehalase in the small intestine, this compound is structurally different, making it resistant to this enzymatic digestion. This resistance allows more of the intact compound to be absorbed into the bloodstream.

Q3: Is there quantitative data to support the enhanced bioavailability of this compound compared to trehalose?

A3: Yes, a pharmacokinetic study in mice demonstrated the superior bioavailability of lentztrehaloses, including this compound. After oral administration of 0.5 g/kg, lentztrehaloses were detected in the blood at concentrations greater than 1 μg/mL over several hours. In contrast, trehalose was not clearly detected in the blood or urine under the same conditions.

Troubleshooting Guide

Issue: Inconsistent or low bioavailability of this compound in our in vivo experiments.

Possible Cause & Troubleshooting Step:

-

Enzyme Activity Assay Verification: Although this compound is known to be stable against trehalase, it is crucial to confirm this in your experimental setup. We recommend performing an in vitro trehalase activity assay.

-

Protocol: See the detailed experimental protocol for a "Trehalase Activity Assay" below.

-

Expected Outcome: You should observe minimal to no glucose release when this compound is incubated with trehalase, confirming its stability. If you observe significant glucose release, it may indicate contamination of your this compound sample with trehalose or other sugars.

-

-

Formulation and Administration: The formulation and route of administration can significantly impact bioavailability.

-

Recommendation: For initial studies, oral gavage of a solution in a simple aqueous vehicle (e.g., water or saline) is recommended to ensure consistent dosing. Ensure the compound is fully dissolved.

-

Consideration: While no specific studies on the effect of food on this compound absorption are available, conducting pilot studies in both fasted and fed states may provide valuable insights into potential food-drug interactions.

-

Data Summary

The following table summarizes the comparative pharmacokinetic data between trehalose and lentztrehaloses from a study in mice.

| Compound | Dosage (Oral) | Blood Detection | Fecal and Urine Excretion | Reference |

| Trehalose | 0.5 g/kg | Not clearly detected | Slightly detected in feces | |

| Lentztrehaloses (A, B, C) | 0.5 g/kg | >1 μg/mL over several hours | Detected in feces and urine |

Key Experimental Protocols

Trehalase Activity Assay

This protocol is designed to assess the stability of this compound against enzymatic hydrolysis by trehalase.

Materials:

-

This compound

-

Trehalose (as a positive control)

-

Porcine kidney trehalase

-

Phosphate buffer (pH 6.8)

-

Glucose standard solutions

-

Glucose oxidase assay kit

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare solutions of this compound and trehalose in phosphate buffer.

-

In a 96-well microplate, add the test compound (this compound or trehalose) to the wells.

-

Add the porcine kidney trehalase solution to initiate the reaction. Include control wells with the compound and buffer but no enzyme.

-

Incubate the plate at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

Stop the reaction by heat inactivation or by adding a stop solution as per the glucose oxidase assay kit instructions.

-

Measure the amount of released glucose using the glucose oxidase assay kit according to the manufacturer's protocol.

-

Create a standard curve using the glucose standard solutions to quantify the amount of glucose produced in the experimental wells.

-

Calculate the rate of hydrolysis for both this compound and trehalose.

Visualizations

Caption: Comparative metabolic pathways of Trehalose and this compound.

Caption: Experimental workflow for assessing this compound bioavailability.

References

Lentztrehalose B interference with enzymatic assays

Welcome to the Technical Support Center for Lentztrehalose B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common enzymatic assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reliability of your results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring analog of trehalose, a disaccharide.[1] Unlike trehalose, this compound is resistant to hydrolysis by the enzyme trehalase, making it more stable in biological systems.[2] Its known biological activities include inducing autophagy and exhibiting antioxidant properties.[1][3] At high concentrations (10 mM), it has been shown to weakly inhibit porcine kidney trehalase.[3]

Q2: Is there any direct evidence of this compound interfering with common enzymatic assays like ELISA, kinase assays, or reporter gene assays?

A2: Currently, there is no specific published evidence demonstrating that this compound directly interferes with common enzymatic assays such as ELISAs, kinase assays, or reporter gene assays, other than its known weak inhibitory effect on trehalase at high concentrations. However, like any small molecule, it has the potential to interfere with assay components or readouts. This guide provides strategies to identify and mitigate such potential interferences.

Q3: What are the general mechanisms by which a small molecule like this compound could potentially interfere with my assay?

A3: Small molecules can interfere with enzymatic assays through several mechanisms:

-

Aggregation: The compound may form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.

-

Chemical Reactivity: The compound could react with assay components, such as enzyme residues or substrates.

-

Fluorescence Interference: If the compound is fluorescent or colored, it can interfere with assays that have a fluorescent or colorimetric readout. This can manifest as quenching the signal or adding to the background.

-

Redox Activity: As this compound has antioxidant properties, it could potentially interfere in assays that are sensitive to the redox environment. This could involve scavenging reactive oxygen species (ROS) that might be part of the reaction mechanism or signal generation.

-

Direct Enzyme Inhibition: The compound could directly inhibit the activity of the enzyme being assayed or a reporter enzyme (e.g., luciferase, alkaline phosphatase, horseradish peroxidase) used in the assay system.

Q4: My results are inconsistent when using this compound. How can I determine if it is interfering with my assay?

A4: The first step is to perform a series of control experiments to rule out assay interference. This involves running the assay without the enzyme or substrate to see if this compound itself generates a signal. You should also consider performing an orthogonal assay, which measures the same biological endpoint using a different technology or principle. Consistent results across different assay formats increase confidence that the observed activity is genuine.

Troubleshooting Guides

This section provides specific troubleshooting advice for common assay types.

Issue: Unexpected results in an ELISA with this compound

Possible Cause 1: Interference with Antibody-Antigen Binding

-

Troubleshooting:

-

Direct Binding Check: Coat a plate with your antigen and another with an irrelevant control protein. Add this compound at the concentrations used in your experiment, followed by the detection antibody. A signal in the antigen-coated wells but not the control wells in the absence of the primary antibody could indicate non-specific binding of the detection antibody is being influenced.

-

Competition ELISA: If you are running a competitive ELISA, ensure that this compound is not competing with your analyte for antibody binding.

-

Possible Cause 2: Interference with the Enzyme Conjugate (e.g., HRP, ALP)

-

Troubleshooting:

-

Enzyme Activity Assay: Run a direct assay of the enzyme conjugate's activity in the presence and absence of this compound. For example, add HRP and its substrate (e.g., TMB) to wells with and without this compound and measure the color development. A change in signal indicates direct interference with the enzyme.

-

Issue: Altered signal in a Kinase Assay in the presence of this compound

Possible Cause 1: ATP Competition

-

Troubleshooting:

-

Vary ATP Concentration: Perform the kinase assay with varying concentrations of ATP in the presence of a fixed concentration of this compound. If this compound is an ATP-competitive inhibitor, you will see a shift in the IC50 value as the ATP concentration changes.

-

Possible Cause 2: Redox Interference

-

Troubleshooting:

-

Assay with and without Reducing Agents: Some kinase assays include reducing agents like DTT. Given this compound's antioxidant properties, it may interfere with redox-sensitive components. Run the assay with and without DTT (if permissible for enzyme stability) to see if the effect of this compound changes.

-

Issue: Unexplained changes in a Reporter Gene Assay (e.g., Luciferase, Beta-Galactosidase) with this compound

Possible Cause 1: Direct Inhibition of the Reporter Enzyme

-

Troubleshooting:

-

Cell-Free Reporter Enzyme Assay: Perform a biochemical assay using the purified reporter enzyme (e.g., luciferase) and its substrate in the presence and absence of this compound. This will determine if the compound directly affects the reporter's activity.

-

Possible Cause 2: Interference with Signal Detection

-

Troubleshooting:

-

Autofluorescence/Autoluminescence Check: In a cell-free system, measure the signal from wells containing only assay buffer and this compound at various concentrations. This will reveal if the compound itself is contributing to the signal. For fluorescence-based assays, use a plate reader to scan for fluorescence at the excitation and emission wavelengths of your reporter.

-

Possible Cause 3: Effects on Cell Health and Viability

-

Troubleshooting:

-

Cytotoxicity Assay: Treat your cells with a range of this compound concentrations for the same duration as your reporter assay and perform a standard cytotoxicity assay (e.g., MTT, LDH). This will ensure that the observed effects are not due to changes in cell viability.

-

Quantitative Data Summary

Since no specific quantitative data on this compound interference is available, the following table summarizes its known relevant properties.

| Property | Value | Assay Implication | Reference |

| Trehalase Inhibition | Weak inhibition of porcine kidney trehalase at 10 mM | Potential for interference in assays involving trehalase. | |

| Antioxidant Activity | Demonstrated in an oxygen radical absorbance capacity (ORAC) assay at 100 µM | May interfere with assays sensitive to redox conditions. | |

| Solubility | Soluble in Water, DMSO, and Methanol | Good solubility reduces the likelihood of aggregation-based interference. |

Experimental Protocols

Protocol 1: Assessing Direct Interference with a Fluorescence-Based Assay

Objective: To determine if this compound intrinsically fluoresces or quenches the fluorescent signal in your assay.

Methodology:

-

Prepare a 96-well plate: Use the same type of plate as in your primary assay (e.g., black, clear-bottom).

-

Set up control wells:

-

Buffer alone: Wells with only the assay buffer.

-

Buffer + this compound: Wells with assay buffer and a range of this compound concentrations.

-

Buffer + Fluorophore: Wells with assay buffer and your fluorescent substrate or product at the concentration used in the assay.

-

Buffer + Fluorophore + this compound: Wells with assay buffer, your fluorescent molecule, and a range of this compound concentrations.

-

-

Incubate: Incubate the plate under the same conditions as your primary assay (temperature and time).

-

Read Plate: Use a plate reader to measure the fluorescence at the excitation and emission wavelengths of your assay.

-

Analyze Data:

-

Compare "Buffer alone" to "Buffer + this compound" to check for intrinsic fluorescence of the compound.

-

Compare "Buffer + Fluorophore" to "Buffer + Fluorophore + this compound" to determine if the compound quenches the fluorescent signal.

-

Protocol 2: Counter-Assay for Reporter Enzyme Inhibition (Luciferase Example)

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

Methodology:

-

Reagents:

-

Purified recombinant luciferase enzyme

-

Luciferase assay buffer

-

Luciferin substrate

-

This compound stock solution

-

Known luciferase inhibitor (positive control)

-

-

Assay Setup (in a white, opaque 96-well plate):

-

Negative Control: Assay buffer + luciferase enzyme + luciferin.

-

Test Compound: Assay buffer + luciferase enzyme + luciferin + varying concentrations of this compound.

-

Positive Control: Assay buffer + luciferase enzyme + luciferin + known luciferase inhibitor.

-

Compound Control: Assay buffer + luciferin + varying concentrations of this compound (no enzyme).

-

-

Procedure: a. Add assay buffer, enzyme, and this compound (or control inhibitor) to the respective wells. b. Incubate for 15-30 minutes at room temperature. c. Initiate the reaction by adding the luciferin substrate. d. Immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the negative control.

-

The compound control will indicate if this compound has any effect on the substrate or generates a signal on its own.

-

Visualizations

Caption: Troubleshooting workflow for suspected assay interference.

Caption: Logic for using an orthogonal assay to validate results.

References

Preventing microbial degradation of Lentztrehalose B in experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial degradation of Lentztrehalose B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to microbial degradation?

A1: this compound is highly resistant to microbial degradation. Studies have shown that unlike its parent molecule, trehalose, this compound is not significantly digested by a wide range of microorganisms.[1] This inherent stability is a key advantage for its use in various experimental applications where the integrity of the compound over time is crucial.

Q2: Can microbes still grow in a solution containing this compound?

A2: While microbes may not degrade this compound, they can still proliferate in a solution if other nutrients are present and aseptic techniques are not followed. The presence of microbial contamination can interfere with experimental results, regardless of whether they are metabolizing the this compound itself. Therefore, maintaining a sterile environment is critical.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

-

Solid Form: Store the lyophilized powder in a cool, dry place at room temperature, protected from light.

-

Aqueous Solutions: For short-term storage, sterile-filtered solutions of this compound can be stored at 2-8°C for up to one day. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: How should I prepare a sterile solution of this compound for my experiments?

A4: To prepare a sterile solution of this compound, it is recommended to use sterile filtration rather than autoclaving. Autoclaving can potentially lead to the degradation of carbohydrates through processes like caramelization or the Maillard reaction, especially in the presence of other compounds in your media. A 0.22 µm sterile filter is suitable for this purpose.

Q5: What are the signs of microbial contamination in my this compound experiment?

A5: Even with the inherent stability of this compound, microbial contamination of the experimental medium can occur. Telltale signs include:

-

Turbidity: The clear experimental solution becomes cloudy.

-

pH Shift: A noticeable change in the color of the pH indicator in your medium.

-

Visible Growth: Presence of films, clumps, or colonies in the solution or on the surface of the culture vessel.

-

Microscopic Examination: Observation of bacteria, yeast, or fungi when a sample is viewed under a microscope.

Troubleshooting Guide

Problem: I suspect microbial contamination in my cell culture experiment with this compound.

Solution:

-

Isolate and Confirm: Immediately isolate the suspected culture to prevent cross-contamination. Visually inspect for turbidity and check for any pH shift. Examine a small aliquot under a microscope to confirm the presence and type of contaminant (e.g., bacteria, yeast, fungi).

-

Discard Contaminated Cultures: In most cases, it is best to discard the contaminated culture to avoid compromising other experiments and the laboratory environment.

-

Decontaminate Equipment: Thoroughly decontaminate all equipment that came into contact with the contaminated culture, including incubators, biosafety cabinets, and pipettors.

-

Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques. Ensure that all personnel are following proper procedures for handling sterile reagents and cultures.

Problem: My experimental results are inconsistent, but I don't see any obvious signs of contamination.

Solution:

This could be due to low-level microbial contamination or the presence of mycoplasma, which are not visible with a standard light microscope.

-

Mycoplasma Testing: Perform a specific test for mycoplasma contamination, such as a PCR-based assay or a mycoplasma-specific culture.

-

Review Reagent Preparation: Ensure that all reagents, including the this compound stock solution, were properly sterilized and handled. Consider preparing fresh, sterile-filtered stock solutions.

-

Use of Antibiotics/Antimycotics: If permissible for your experimental design, consider the prophylactic use of antibiotics and antimycotics in your culture medium.

Data Presentation

Table 1: Comparative Microbial Digestion of Trehalose and Lentztrehaloses

This table summarizes the findings from a study by Wada et al. (2016), which investigated the stability of Lentztrehaloses in the presence of various microorganisms.

| Microorganism | Trehalose Digestion | Lentztrehalose A, B, & C Digestion |

| Bacillus subtilis | + | - |

| Micrococcus luteus | + | - |

| Mycobacterium smegmatis | + | - |

| Escherichia coli | + | - |

| Pseudomonas aeruginosa | - | - |

| Salmonella enterica | - | - |

| Bacteroides fragilis | + | - |

| Clostridium perfringens | + | - |

| Enterococcus faecalis | - | - |

| Lactobacillus plantarum | - | - |

| Staphylococcus aureus | - | - |

| Candida albicans | + | - |

Source: Adapted from Wada et al., J. Agric. Food Chem. 2016, 64, 38, 7121–7126.[1] Key: + = Digestion observed; - = No definitive digestion observed.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

-

Materials:

-

This compound powder

-

Sterile, high-purity water or a suitable buffer (e.g., PBS)

-

Sterile conical tube or bottle

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Laminar flow hood or biological safety cabinet

-

-

Procedure:

-

Work within a laminar flow hood or biological safety cabinet to maintain sterility.

-

Wipe down all surfaces and materials with 70% ethanol.

-

Weigh the desired amount of this compound powder using a sterile spatula and a tared sterile container.

-

Add the appropriate volume of sterile water or buffer to the container with the this compound powder.

-

Gently swirl the container to dissolve the powder completely.

-

Draw the solution into a sterile syringe.

-

Attach the sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile conical tube or bottle.

-

Label the container with the compound name, concentration, and date of preparation.

-

Store the sterile stock solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).

-

Visualizations

Caption: Workflow for preparing and using sterile this compound solutions.

Caption: Troubleshooting logic for suspected microbial contamination.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Lentztrehalose B

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Lentztrehalose B's Antioxidative Potential Compared to Alternative Compounds, Supported by Experimental Data.

This compound, a microbial disaccharide analog of trehalose, has demonstrated notable antioxidative properties. This guide provides a comprehensive comparison of this compound's antioxidant activity with its parent compound, trehalose, other lentztrehalose analogs, and common antioxidants. Detailed experimental methodologies and an exploration of the potential underlying signaling pathways are presented to facilitate informed decisions in research and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. The ORAC assay measures the ability of a compound to quench peroxyl radicals, a common type of reactive oxygen species (ROS) found in the body. The results are typically expressed as Trolox Equivalents (TE), where Trolox is a water-soluble analog of Vitamin E used as a standard antioxidant.

A key study evaluating the antioxidative properties of the lentztrehalose family of compounds revealed significant differences among the analogs.[1] While trehalose and Lentztrehalose A exhibited no significant antioxidant activity in the ORAC assay, this compound displayed a marked ability to protect fluorescein from peroxyl radical attack.[1]

| Compound | ORAC Value (μmol TE/g) | Antioxidant Activity Level |

| This compound | 207.3 | Moderate |

| Lentztrehalose C | 8.1 | Low |

| Trehalose | Not Detected | None |

| Lentztrehalose A | Not Detected | None |

Table 1: Comparison of the Oxygen Radical Absorbance Capacity (ORAC) of this compound with its analogs and parent compound. Data sourced from Wada et al., 2015.[1]

For the purpose of broader comparison, the table below includes typical ORAC values for well-established antioxidants. It is important to note that these values are sourced from various studies and may not be directly comparable to the value for this compound due to potential variations in experimental conditions.

| Compound | Typical ORAC Value (μmol TE/g) |

| Gallic Acid | ~3,000 - 8,000 |

| Ascorbic Acid (Vitamin C) | ~2,000 - 3,000 |

| Quercetin | ~2,000 - 7,000 |

| Trolox (Reference Standard) | Defined as 1.0 (by molarity) |

Table 2: Representative ORAC values for common antioxidant compounds. These values are provided for general comparison and are not from direct comparative studies with this compound.

Experimental Protocols

The evaluation of this compound's antioxidant activity was conducted using the Oxygen Radical Absorbance Capacity (ORAC) assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a standardized method used to assess the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from a source such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).